molecular formula C21H23N3O3 B5589467 8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide

8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide

Cat. No.: B5589467
M. Wt: 365.4 g/mol
InChI Key: XEQNTMKELMOFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17394160 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications : Novel heterocyclic compounds derived from similar core structures have been synthesized for their potential pharmacological applications. These compounds exhibit anti-inflammatory and analgesic properties, suggesting a potential for the development of new therapeutic agents. The synthesis of such compounds involves reactions that introduce heterocyclic rings, indicating a methodological relevance to the chemical synthesis and drug design fields (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidative and Antiproliferative Activity : Research into benzimidazole/benzothiazole-2-carboxamides, which share a similar benzimidazole motif, has shown these compounds to possess antioxidative and antiproliferative activities. This indicates their potential use in developing treatments against oxidative stress-related diseases and cancer. The structural functionalities of these compounds, particularly methoxy and hydroxy groups, contribute significantly to their biological activities, suggesting a possible research interest for the compound (Cindrić et al., 2019).

Corrosion Inhibition : In the field of materials science, benzimidazol-2-ones substituted with hydroxyquinoline derivatives, which are structurally related to the compound of interest, have been evaluated as corrosion inhibitors for carbon steel. This suggests potential industrial applications of similar compounds in protecting metals from corrosion, particularly in acidic environments (Faydy et al., 2019).

Antineoplastic and Antileukemic Activity : Structurally related compounds have also been explored for their antineoplastic and antileukemic activities. This includes the synthesis and evaluation of compounds for their potential to inhibit cancer cell growth, indicating the compound may also have research applications in the development of new anticancer therapies (Cholody, Martelli, & Konopa, 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzimidazole derivatives exhibit their biological activity by interacting with biological targets such as enzymes or receptors .

Properties

IUPAC Name

8-methoxy-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-7-8-16-17(9-13)23-19(22-16)11-24(2)21(25)15-10-14-5-4-6-18(26-3)20(14)27-12-15/h4-9,15H,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQNTMKELMOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)C3CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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